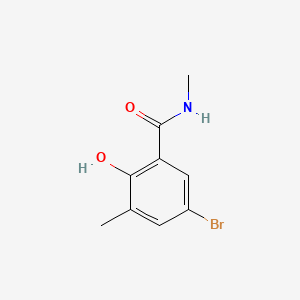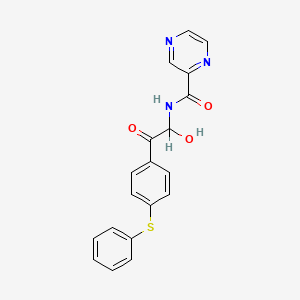
Germanium;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium-tungsten compounds are unique materials that combine the properties of germanium and tungsten. Germanium is a metalloid with semiconductor properties, while tungsten is a transition metal known for its high melting point and density. Together, these elements form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium-tungsten compounds can be synthesized through various methods. One common approach involves the reaction of germanium tetrachloride with tungsten hexachloride in the presence of a reducing agent. This reaction typically occurs under controlled conditions, such as in an inert atmosphere and at elevated temperatures.
Another method involves the co-deposition of germanium and tungsten onto a substrate using techniques like magnetron sputtering. This method allows for precise control over the composition and structure of the resulting compound.
Industrial Production Methods: In industrial settings, germanium-tungsten compounds are often produced through chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods enable the large-scale production of high-purity compounds with consistent properties.
Análisis De Reacciones Químicas
Types of Reactions: Germanium-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, germanium can react with oxygen to form germanium dioxide, while tungsten can form tungsten trioxide under similar conditions.
Common Reagents and Conditions: Common reagents used in the reactions of germanium-tungsten compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Major Products Formed: The major products formed from the reactions of germanium-tungsten compounds depend on the specific reaction conditions. For instance, oxidation reactions typically yield oxides like germanium dioxide and tungsten trioxide, while reduction reactions can produce elemental germanium and tungsten.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, germanium-tungsten compounds are used as catalysts in various reactions. Their unique properties make them effective in promoting chemical transformations, such as hydrogenation and oxidation reactions.
Biology and Medicine: Germanium-tungsten compounds have shown potential in biomedical applications. For example, they have been investigated for their antimicrobial properties and biocompatibility, making them suitable for use in medical implants and coatings .
Industry: In industry, these compounds are used in the production of advanced materials, such as coatings for cutting tools and wear-resistant surfaces.
Mecanismo De Acción
The mechanism of action of germanium-tungsten compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact. In biomedical applications, their antimicrobial properties are attributed to their ability to disrupt microbial cell membranes and inhibit cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to germanium-tungsten include germanium-silicon and tungsten-molybdenum compounds. These materials share some properties with germanium-tungsten but also exhibit unique characteristics.
Uniqueness: Germanium-tungsten compounds are unique due to their combination of semiconductor and metallic properties. This makes them versatile and suitable for a wide range of applications, from electronics to biomedical devices .
Conclusion
Germanium-tungsten compounds are fascinating materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in various fields, from catalysis to biomedical engineering
Propiedades
Número CAS |
37271-31-1 |
|---|---|
Fórmula molecular |
GeW |
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
germanium;tungsten |
InChI |
InChI=1S/Ge.W |
Clave InChI |
MWRJCEDXZKNABM-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


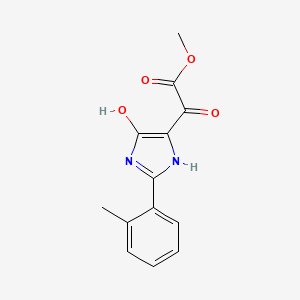
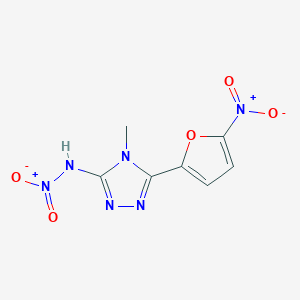
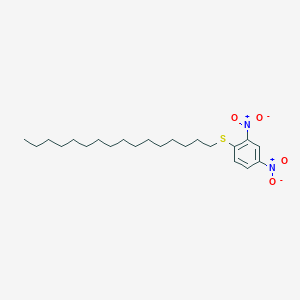
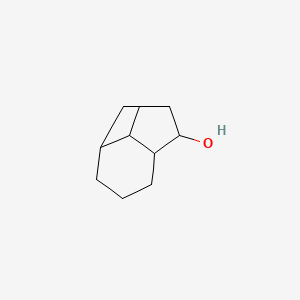

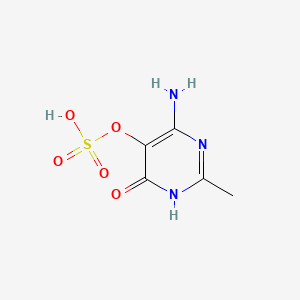
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
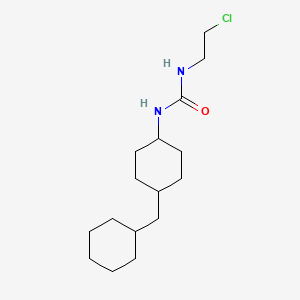
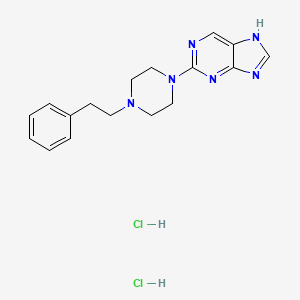
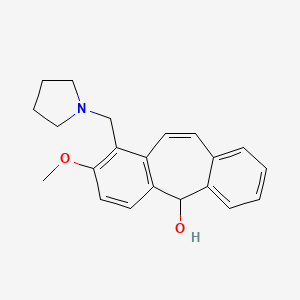
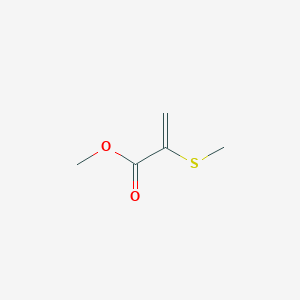
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
